molecular formula C17H14ClFN2O2S B318429 3-(2-chloro-6-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide

3-(2-chloro-6-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide

Cat. No.: B318429
M. Wt: 364.8 g/mol
InChI Key: VXTNZIGEFBFARF-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide is an organic compound with a complex structure that includes a chlorinated and fluorinated phenyl ring, a methylthio-substituted phenyl ring, and a dihydroisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dihydroisoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorinated and fluorinated phenyl ring: This step often involves a substitution reaction where a suitable phenyl ring is chlorinated and fluorinated.

    Attachment of the methylthio-substituted phenyl ring: This is usually done through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: This is a common reaction for introducing new substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(2-chloro-6-fluorophenyl)propionic acid

Uniqueness

3-(2-chloro-6-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide is unique due to its combination of a dihydroisoxazole ring with chlorinated and fluorinated phenyl rings, as well as a methylthio-substituted phenyl ring. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H14ClFN2O2S

Molecular Weight

364.8 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-(2-methylsulfanylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H14ClFN2O2S/c1-24-15-8-3-2-7-12(15)20-17(22)14-9-13(21-23-14)16-10(18)5-4-6-11(16)19/h2-8,14H,9H2,1H3,(H,20,22)

InChI Key

VXTNZIGEFBFARF-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1NC(=O)C2CC(=NO2)C3=C(C=CC=C3Cl)F

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CC(=NO2)C3=C(C=CC=C3Cl)F

Origin of Product

United States

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